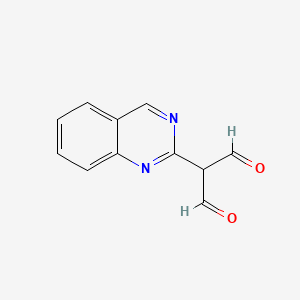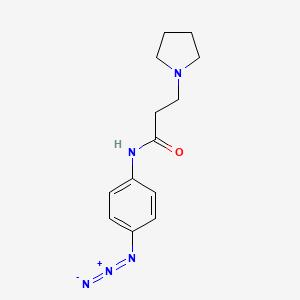
5-Bromo-2'-chloro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2’-chloro-2,3’-bipyridine is a heterocyclic organic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol . It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2’-chloro-2,3’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2’-chloro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another.
Coupling Reactions: These include Suzuki and Stille couplings, which form carbon-carbon bonds between the bipyridine and other aromatic compounds.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the nitrogen atoms in the pyridine rings, affecting the compound’s electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organotin Compounds: Used in Stille coupling reactions.
Boronic Acids: Used in Suzuki coupling reactions.
Anhydrous Potassium Fluoride: Used in halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a phenylboronic acid would yield a bipyridine derivative with a phenyl group attached to one of the pyridine rings .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2’-chloro-2,3’-bipyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-2’-chloro-2,3’-bipyridine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability . In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,2’-bipyridine: Similar in structure but lacks the chlorine atom.
5,5’-Dibromo-2,2’-bipyridine: Contains two bromine atoms instead of one bromine and one chlorine.
2,2’-Bipyridine: The parent compound without any halogen substitutions.
Uniqueness
5-Bromo-2’-chloro-2,3’-bipyridine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions .
Eigenschaften
CAS-Nummer |
942205-99-4 |
|---|---|
Molekularformel |
C10H6BrClN2 |
Molekulargewicht |
269.52 g/mol |
IUPAC-Name |
3-(5-bromopyridin-2-yl)-2-chloropyridine |
InChI |
InChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
InChI-Schlüssel |
IDLUBXMKPAIZQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)



![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)

![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
